![molecular formula C18H21FN4O3 B6579850 ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate CAS No. 1170951-53-7](/img/structure/B6579850.png)
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate
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Overview
Description
The compound “ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a fluorophenyl group, a carbonyl group, and a piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazoles can be synthesized through a variety of methods, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperazine rings would add cyclic structure to the molecule, while the fluorophenyl and carbonyl groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. The pyrazole ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
- Anti-inflammatory Agents : The pyrazole scaffold has anti-inflammatory properties, making it a promising candidate for developing novel anti-inflammatory drugs .
- Anticancer Agents : Researchers explore derivatives of pyrazole-containing compounds for their potential as anticancer agents. The fluorophenyl group in this compound may contribute to its cytotoxic effects .
Synthetic Organic Chemistry
The synthesis of ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate involves several steps, including the reaction of 4-fluoroaniline, ethyl propiolate, cinnamaldehyde, and piperazine. Organic chemists study these synthetic pathways and optimize them for efficient production .
Material Science
The crystallographic analysis of this compound provides insights into its solid-state structure. Researchers investigate its packing arrangements, intermolecular interactions, and crystal symmetry. Such studies contribute to our understanding of crystal engineering and material properties .
Biochemical Studies
The presence of the pyrazole moiety suggests potential interactions with biological targets. Researchers may explore its binding affinity to enzymes, receptors, or proteins. Computational modeling and molecular docking studies can predict its interactions with specific biomolecules .
Agrochemical Research
Pyrazole derivatives have been investigated for their pesticidal properties. Researchers explore their efficacy against pests, insects, and plant diseases. The fluorophenyl substitution in this compound may influence its bioactivity .
Photophysical Properties
The fluorophenyl group can affect the photophysical behavior of the compound. Researchers study its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Such investigations contribute to the field of photochemistry and photophysics .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-3-26-18(25)23-10-8-22(9-11-23)17(24)16-12-15(20-21(16)2)13-4-6-14(19)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXXEXVKNGXNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
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